2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with a benzylamine derivative that contains a morpholine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as primary or secondary amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[2-(morpholin-4-ylmethyl)benzyl]acetamide hydrochloride:
Other benzylamine derivatives: Compounds with similar benzylamine and morpholine groups that exhibit comparable chemical properties.
Uniqueness
2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized research applications and potential therapeutic development .
Properties
IUPAC Name |
2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17;/h1-4H,5-11H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOXWDDHVHYOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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